molecular formula C39H78O2 B153355 Methyl 2-octadecylicosanoate CAS No. 507241-47-6

Methyl 2-octadecylicosanoate

Cat. No.: B153355
CAS No.: 507241-47-6
M. Wt: 579 g/mol
InChI Key: DFCUNSGBKXHRQH-UHFFFAOYSA-N
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Description

Methyl 2-octadecylicosanoate is a branched-chain fatty acid methyl ester (FAME) characterized by a methyl ester group attached to a long-chain carboxylic acid. Such esters are typically synthesized via esterification of carboxylic acids with methanol and are used in industrial applications, including surfactants, lubricants, and biodiesel precursors.

Properties

CAS No.

507241-47-6

Molecular Formula

C39H78O2

Molecular Weight

579 g/mol

IUPAC Name

methyl 2-octadecylicosanoate

InChI

InChI=1S/C39H78O2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38(39(40)41-3)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h38H,4-37H2,1-3H3

InChI Key

DFCUNSGBKXHRQH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)C(=O)OC

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Methyl 2-octadecylicosanoate belongs to a broader class of methyl esters with varying chain lengths, branching, and functional groups. Key analogs identified from the evidence include:

Table 1: Structural Comparison of Methyl Esters
Compound Name Molecular Formula Functional Group Key Structural Features Source
This compound* C₃₉H₇₆O₂ Ester Branched C40 chain Hypothetical
Methyl 2-hydroxydocosanoate C₂₃H₄₆O₃ Hydroxy ester C22 chain, hydroxyl at C2
Methyl palmitate C₁₇H₃₄O₂ Saturated ester Straight C16 chain
Methyl isostearate C₁₉H₃₈O₂ Branched ester Branched C18 chain
Sandaracopimaric acid methyl ester C₂₁H₃₀O₂ Diterpenoid ester Tricyclic diterpene backbone

*Note: this compound is inferred from nomenclature; direct data are unavailable.

Key Observations:
  • Chain Length and Branching: this compound has a significantly longer carbon chain (C40) compared to analogs like methyl palmitate (C16) or methyl 2-hydroxydocosanoate (C22). Its branched structure may reduce crystallinity and improve solubility in nonpolar solvents compared to linear esters .
  • Functional Groups: Unlike methyl 2-hydroxydocosanoate (hydroxyl group at C2), this compound lacks polar substituents, making it more hydrophobic. Diterpenoid esters (e.g., sandaracopimaric acid methyl ester) feature complex cyclic structures distinct from fatty acid esters .

Chromatographic and Spectroscopic Behavior

Chromatographic Retention :
  • In gas chromatography (GC), retention times increase with chain length and branching. For example, methyl palmitate (C16) elutes earlier than methyl isostearate (C18 branched) . This compound’s extended chain and branching would likely result in a higher retention time compared to shorter-chain esters.
  • Diterpenoid esters (e.g., sandaracopimaric acid methyl ester) exhibit distinct retention profiles due to their rigid, cyclic structures .
Spectroscopic Properties :
  • NMR/FTIR: Methyl esters typically show characteristic peaks for ester carbonyl (~1740 cm⁻¹ in FTIR) and methoxy groups (~3.6 ppm in ¹H NMR). Methyl 2-hydroxydocosanoate would display additional signals for the hydroxyl group (broad ~3400 cm⁻¹ in FTIR, δ 3.5–4.0 ppm in ¹H NMR) .

Physicochemical and Application Differences

Key Insights:
  • Hydrophobicity: this compound’s long, branched chain enhances lipid solubility, making it suitable for lubricant formulations. In contrast, methyl 2-hydroxydocosanoate’s hydroxyl group improves compatibility with polar solvents .
  • Biodiesel Relevance : Shorter-chain esters like methyl palmitate are preferred in biodiesel due to lower viscosity, whereas longer chains (e.g., C40) are less ideal .
  • Biological Activity: Diterpenoid esters (e.g., sandaracopimaric acid methyl ester) exhibit antimicrobial properties, unlike most fatty acid esters .

Q & A

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate EC₅₀/LC₅₀ with 95% confidence intervals. For non-monotonic responses, use benchmark dose (BMD) modeling. Report effect sizes (Cohen’s d) and adjust for multiple comparisons (Bonferroni correction) .

Tables for Quick Reference

Table 1 : Key Analytical Techniques for this compound

TechniqueApplicationCritical Parameters
GC-MSPurity assessment, volatile impuritiesColumn type (e.g., DB-5), split ratio
¹H/¹³C NMRStructural elucidationSolvent (CDCl₃), referencing (TMS)
HPLC-ELSDNon-volatile impurity detectionMobile phase (ACN:H₂O), flow rate

Table 2 : Common Experimental Pitfalls and Solutions

PitfallSolutionReference
Low yield in esterificationOptimize acid catalyst (e.g., Amberlyst-15)
Spectral noise in NMRUse deuterated solvents, degas samples
Matrix interference in bioassaysInclude isotope-labeled internal standards

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